molecular formula C8H7N3O2S B1417331 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1035235-01-8

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1417331
CAS RN: 1035235-01-8
M. Wt: 209.23 g/mol
InChI Key: RPZCAXYQGBHIEY-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” is a complex organic compound that contains a pyrazole ring and a thiazole ring . Pyrazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms . Thiazoles, on the other hand, are aromatic compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” would be characterized by the presence of a pyrazole ring and a thiazole ring. The exact structure would depend on the positions of these rings and the attached functional groups .


Chemical Reactions Analysis

The chemical reactions of “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” would depend on its exact structure and the conditions under which it is reacted. Pyrazole compounds are known to undergo reactions such as N-alkylation, N-acylation, and sulfonation . Thiazole compounds can participate in reactions such as alkylation, acylation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” would depend on its exact structure. For example, a similar compound, “2-(1-methyl-1H-pyrazol-4-yl)acetic acid”, has a molecular weight of 140.14 g/mol and a topological polar surface area of 55.1 Ų .

Scientific Research Applications

  • Synthesis of Novel Compounds : Research has reported the synthesis of various novel compounds using derivatives of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid. These compounds have potential applications in different fields of chemistry and biochemistry (Martins et al., 2002).

  • Coordination and Chelation Properties : A study detailed the coordination and chelation properties of pyrazole-dicarboxylate acid derivatives, including those similar to 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid. These properties are essential for creating coordination complexes, which are crucial in fields like catalysis and materials science (Radi et al., 2015).

  • Structural Characterization and Crystallography : Investigations into the structural characterization and crystallography of compounds related to 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid have been conducted. This research provides essential insights into the molecular structures of these compounds, which is crucial for understanding their chemical properties and potential applications (Kumarasinghe et al., 2009).

  • Molecular Docking Studies : Some studies have focused on molecular docking studies of derivatives of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid. Molecular docking is vital in drug discovery as it helps predict how a molecule, such as a drug, will interact with a target, like a protein (Reddy et al., 2022).

  • Antimicrobial Activity : Research into the antimicrobial activity of derivatives of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid has been conducted, indicating potential applications in developing new antimicrobial agents (Abdelhamid et al., 2010).

Future Directions

The future directions for research on “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-11-4-5(2-10-11)7-9-3-6(14-7)8(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZCAXYQGBHIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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